[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone
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Overview
Description
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is fused with an indole moiety and a benzoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with indole-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of substituted derivatives .
Scientific Research Applications
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1H-benzo[d]imidazole: This compound also features an indole moiety and has shown significant antimicrobial activity.
5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one: Another indole-containing compound with potential therapeutic applications.
Uniqueness
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is unique due to its specific structural arrangement, which combines the properties of quinoline, indole, and benzoyl groups.
Properties
CAS No. |
62570-16-5 |
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Molecular Formula |
C24H18N2O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-4-8-17(22)14-15-23(26)20-16-25-21-12-6-5-11-19(20)21/h1-16,23,25H |
InChI Key |
MRWHHLJKEJMCLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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